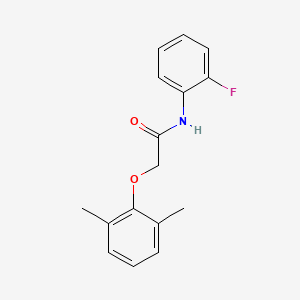![molecular formula C17H16ClN3O2S B5551245 N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551245.png)
N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide" is a chemical compound with potential biodynamic properties. It is part of a broader class of compounds involving isoxazoles and thiazoles.
Synthesis Analysis
The synthesis of related isoxazolyl thiazolyl thiazolidinones involves starting from isoxazolyl chloroacetamide. Compound 1 upon heating with thiourea in ethanol furnishes N4-{3-methyl-5-[(E)-2-phenyl-1-ethenyl]-4-isoxazolyl]-1,3-thiazole-2,4-diamine 2. Further condensation with aromatic aldehydes and cyclocondensation with mercaptoacetic acid leads to the formation of compounds like 3-[4-({methyl-5-(E)-2-phenyl-1-ethenyl]-4-isoxazolyl} amino)-1,3-thiazol-2-yl]-2-aryl-1,3-thiazolyl –4-ones in excellent yields (Rajanarendar, Ramesh, Srinivas, & Shaik, 2009).
Molecular Structure Analysis
The molecular structure of related compounds often involves a central isoxazole and thiazole framework. Single-crystal X-ray diffraction methods are used to determine the crystallographic data, revealing various molecular dimensions and orientations (Liu et al., 2008).
Aplicaciones Científicas De Investigación
Dual Inhibition of Cyclooxygenase and 5-Lipoxygenase
One area of application for similar compounds is in the development of anti-inflammatory agents, such as Tepoxalin. Tepoxalin exhibits dual inhibition of cyclooxygenase and 5-lipoxygenase, indicating potential use in treating inflammatory conditions without the gastrointestinal side effects common to many anti-inflammatory drugs (Knight et al., 1996).
Herbicidal Activity
Another application area is in herbicide development, where compounds such as N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide demonstrate effective herbicidal activity. This highlights the potential for developing agricultural chemicals that target specific weeds without affecting the crops (Liu et al., 2008).
Antimicrobial and Antifungal Properties
Compounds with structures similar to the one of interest have also shown promise in antimicrobial and antifungal applications. Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments, for instance, have been studied for their antibacterial and antifungal activities, suggesting potential in developing new antimicrobial agents (Baranovskyi et al., 2018).
Anticonvulsant Studies
Research into the anticonvulsant properties of related compounds, such as N-Benzyl-3-[(Chlorophenyl) Amino] propanamides, has shown promising results in models of generalized seizures, indicating potential applications in epilepsy treatment (Idris et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its biological activity. This could lead to the development of new pharmaceuticals or other useful compounds .
Propiedades
IUPAC Name |
N-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-11-16(24-10-20-11)6-7-17(22)19-9-12-8-15(21-23-12)13-4-2-3-5-14(13)18/h2-5,8,10H,6-7,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPRWFZVDJGQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)NCC2=CC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxy-3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5551180.png)

![2-(4-tert-butylphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551186.png)
![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5551189.png)
![ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate](/img/structure/B5551201.png)


![2-(1-adamantyl)-N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B5551214.png)
![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5551219.png)

![N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551229.png)
![2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5551231.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5551249.png)
![6-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5551254.png)